molecular formula C18H26ClNO5 B5203707 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate

1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate

Cat. No. B5203707
M. Wt: 371.9 g/mol
InChI Key: PTXGVRIQRBSRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is believed to play a role in the development of addiction and other psychiatric disorders.

Mechanism of Action

The dopamine D3 receptor is believed to play a role in the development of addiction and other psychiatric disorders. 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate selectively blocks this receptor, which may help to reduce addictive behaviors and improve symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia. These effects are believed to be due to the compound's selective antagonism of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential directions for future research on 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the compound's potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than this compound. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for use in humans.

Synthesis Methods

The synthesis of 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate involves several steps, including the reaction of 2-chlorophenol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane, followed by the reaction of the resulting product with 4-methylpiperidine. The final product is obtained by reacting the intermediate with oxalic acid.

Scientific Research Applications

1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these applications.

properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXGVRIQRBSRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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